(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone
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Overview
Description
The compound contains several functional groups including a fluorophenyl group, a triazolopyrimidine group, a piperazine group, and a triethoxyphenyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step processes involving reactions such as condensation, cyclization, and substitution .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions depending on the conditions. For example, the piperazine group could undergo substitution reactions, and the triazolopyrimidine group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the presence of functional groups. For example, the presence of a fluorophenyl group could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .Scientific Research Applications
Enzyme Inhibition
The compound interacts with various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These interactions may have therapeutic implications, such as enzyme inhibition-based drug design.
Additionally, in silico pharmacokinetic and molecular modeling studies have provided insights into its behavior within biological systems. Researchers hope that continued investigation will lead to the rational design and development of new drugs based on this scaffold for multifunctional diseases .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and triazolothiadiazine, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit enzymes, thereby altering the biochemical pathways within the cell .
Biochemical Pathways
For instance, indole derivatives have been found to possess various biological activities, affecting pathways related to inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, and cholinesterase .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions within the body.
Result of Action
Similar compounds have been reported to have potent antiviral activities, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . This suggests that the compound could potentially have significant effects at the molecular and cellular levels.
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN7O4/c1-4-37-21-15-18(16-22(38-5-2)24(21)39-6-3)27(36)34-13-11-33(12-14-34)25-23-26(30-17-29-25)35(32-31-23)20-9-7-19(28)8-10-20/h7-10,15-17H,4-6,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEDEMNRPLBSHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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